[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h3-7H,2,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDMEZQTZHRQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355011 | |
| Record name | [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305337-11-5 | |
| Record name | 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305337-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base . The reaction is carried out in an organic solvent such as ethanol or acetone, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetone, and acetic acid, as well as catalysts such as acids or bases . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted triazole derivatives .
Scientific Research Applications
Synthesis of [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
The compound is synthesized through a reaction involving 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole derivatives with chloroacetic acid. This synthetic pathway allows for the introduction of the thio group, which is crucial for enhancing the pharmacological properties of the resulting compounds .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that certain synthesized triazole derivatives demonstrated potent activity against various bacterial strains, suggesting their potential as effective antimicrobial agents .
Anticancer Properties
Several studies have investigated the anticancer effects of triazole derivatives. For instance, compounds related to this compound were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The structure–activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly influenced anticancer activity.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Compounds derived from this structure exhibited strong reducing power and free radical scavenging abilities, making them suitable candidates for developing antioxidant agents .
Pharmaceutical Development
The synthesis of this compound and its derivatives is essential for pharmaceutical research aimed at developing new drugs. The compound's low toxicity and high efficacy profile make it a valuable candidate for further development into therapeutic agents for treating infections and cancers .
Drug Formulation
Due to its diverse biological activities, formulations containing this compound are being explored for use in combination therapies. These formulations aim to enhance the therapeutic outcomes by leveraging the synergistic effects of multiple active ingredients .
Case Studies
Mechanism of Action
The mechanism of action of [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole nucleus acts as a major pharmacophore by interacting as a hydrogen bond acceptor and donor at the active site of a receptor . This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Structural Analogs and Their Properties
Physicochemical Properties
- Melting Points : Electron-withdrawing groups (e.g., bromo in Lesinurad) and hydrogen-bonding substituents (e.g., pyridinyl in ) elevate melting points due to enhanced crystal lattice stability .
- Solubility : Morpholine or salt formation (e.g., Tryfuzol®) improves water solubility, critical for oral bioavailability .
Biological Activity
[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a triazole ring which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 253.31 g/mol |
| CAS Number | 681226-33-5 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the phenyl group enhances this activity by improving interactions with microbial targets.
Antioxidant Properties
Studies have demonstrated that triazole derivatives possess antioxidant activities. For example, mercapto-substituted 1,2,4-triazoles have been reported to exhibit high antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various metabolic enzymes. It shows potential as an acetylcholinesterase (AChE) inhibitor, which could be useful in treating neurological disorders such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR of triazole derivatives indicates that modifications on the phenyl ring and the alkyl chain significantly influence biological activity. For instance:
- Phenyl Substituents : Electron-donating groups on the phenyl ring enhance antimicrobial activity.
- Alkyl Chain Length : Longer alkyl chains may reduce activity due to steric hindrance .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against S. aureus and found that modifications led to improved minimum inhibitory concentrations (MICs), with some compounds exhibiting MIC values lower than standard antibiotics like vancomycin .
- Neuroprotective Effects : Another research focused on the neuroprotective effects of triazole derivatives in models of oxidative stress. The study reported that certain compounds significantly reduced neuronal cell death induced by oxidative agents .
Q & A
Q. What are the standard synthetic protocols for [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid and its derivatives?
The synthesis typically involves cyclization of hydrazides with ethyl isothiocyanate in acidic media. For example, sodium salts of precursors (e.g., 3-methylxanthine) are reacted with ethyl isothiocyanate, followed by intramolecular cyclization to form the triazole core. Subsequent thioether formation with chloroacetic acid derivatives yields the target compound. Purification is achieved via recrystallization (e.g., acetic acid) to ensure ≥98% purity .
Q. How is the compound characterized for structural confirmation and purity assessment?
Characterization employs a multi-technique approach:
- Elemental analysis to verify stoichiometry.
- IR spectroscopy to confirm functional groups (e.g., C=S, C=O).
- ¹H/¹³C NMR to resolve substituent positions and confirm regiochemistry.
- Chromatography-mass spectrometry (LC-MS) to assess purity and molecular weight.
- Thin-layer chromatography (TLC) for monitoring reaction progress .
Q. What in vitro biological screening models are used to evaluate its antimicrobial potential?
Standard assays include:
- Agar dilution or broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans).
- Time-kill kinetics to assess bactericidal/fungicidal activity.
- Biofilm inhibition assays for anti-persister activity. Data interpretation requires normalization to positive controls (e.g., fluconazole, ciprofloxacin) .
Advanced Research Questions
Q. How can computational methods predict acute toxicity and guide drug development?
Quantitative structure-activity relationship (QSAR) models and tools like TEST (Toxicity Estimation Software Tool) predict LD₅₀ and organ-specific toxicity. Molecular docking identifies potential off-target interactions (e.g., cytochrome P450 enzymes). For example, methoxy-substituted derivatives show reduced hepatotoxicity predictions compared to halogenated analogs, guiding lead optimization .
Q. How to resolve contradictions in biological activity data between structural analogs?
Discrepancies (e.g., reduced antiradical activity in compound 9 vs. others) are addressed via:
Q. What strategies optimize reaction yields in multi-step synthesis?
Key optimizations include:
Q. How to design derivatives targeting specific biological pathways?
Rational design strategies:
- Bioisosteric replacement : Substituting the phenyl group with thiophene or furan for enhanced membrane permeability.
- Prodrug development : Esterification of the acetic acid moiety to improve oral bioavailability.
- Hybrid molecules : Conjugation with xanthine or thiadiazole moieties to target dual pathways (e.g., antimicrobial + anti-inflammatory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
